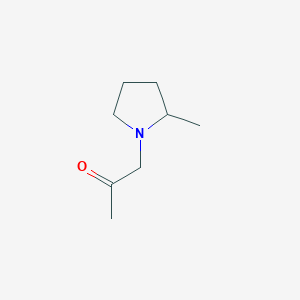

1-(2-Methylpyrrolidin-1-yl)propan-2-one

Description

Overview of the Pyrrolidinone Heterocycle in Advanced Organic Chemistry

The versatility of the pyrrolidinone core stems from its ability to be readily functionalized at various positions, leading to a wide diversity of structures. acs.org Synthetic chemists have developed numerous methods for the construction of the pyrrolidine (B122466) ring, highlighting its fundamental importance in the assembly of complex molecules. organic-chemistry.org

Academic Importance of N-Substitution Patterns in Lactam Architectures

In the context of N-substituted pyrrolidinones, the substituent directs the steric and electronic properties of the molecule. This, in turn, can have a profound impact on its biological activity. For instance, modifying the N-substituent is a common strategy in drug discovery to optimize binding affinity to a target protein or to modulate pharmacokinetic properties. nih.govnih.gov The synthesis of libraries of N-substituted γ-lactams is a common approach in the search for new therapeutic agents. nih.gov

Research Context of 1-(2-Methylpyrrolidin-1-yl)propan-2-one within Complex Organic Molecules

While dedicated research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential role as a synthetic intermediate. The pyrrolidine portion is a common feature in many alkaloids and bioactive compounds. wikipedia.orgnih.gov For example, the 2-methylpyrrolidine (B1204830) moiety is a key structural element in various natural products and chiral catalysts. google.com

The propan-2-one side chain attached to the pyrrolidine nitrogen introduces a ketone functionality, which is a versatile handle for further chemical transformations. Ketones can undergo a wide range of reactions, including nucleophilic additions, reductions, and alpha-functionalizations. Therefore, this compound could serve as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. Its structural relative, 1-(pyrrolidin-1-yl)propan-2-one, is recognized as an alpha-aminoketone.

The table below provides information on the constituent parts and related compounds to offer a comparative context.

| Feature | Description |

| Core Heterocycle | Pyrrolidine, a five-membered saturated nitrogen-containing ring. wikipedia.org |

| Functional Group | Lactam (within the broader class of pyrrolidinones) and a ketone. wikipedia.org |

| Substitution Pattern | N-substituted pyrrolidine with a methyl group at the 2-position of the ring and a propan-2-one group on the nitrogen. |

| Related Compounds | N-methyl-2-pyrrolidone (a common polar aprotic solvent) nih.gov, Hygrine (a pyrrolidine alkaloid with a similar side chain) nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpyrrolidin-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGNSGACCJODOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies in the Synthesis and Transformation of 1 2 Methylpyrrolidin 1 Yl Propan 2 One

Detailed Mechanistic Pathways for Pyrrolidine (B122466) Ring Formation

The construction of the 2-methylpyrrolidine (B1204830) ring, the central feature of 1-(2-methylpyrrolidin-1-yl)propan-2-one, can be achieved through several mechanistic pathways. These routes typically involve the formation of a key carbon-nitrogen bond via intramolecular cyclization, often triggered by nucleophilic attack.

A primary strategy for forming the 2-substituted pyrrolidine ring is the intramolecular cyclization of an acyclic precursor containing an amine and an electrophilic center, typically separated by four carbon atoms. A common method involves the cyclization of ω-amino ketones or their derivatives. nih.govacs.org

The mechanism proceeds via the nucleophilic attack of the terminal amine onto a carbonyl group or an imine intermediate. For instance, in the synthesis of 2-methylpyrrolidine, 5-aminohexan-2-one can undergo intramolecular reductive amination. More advanced methods utilize precursors like ω-chloroketones. In a biocatalytic approach, a transaminase enzyme converts a chloroketone, such as 5-chloro-2-pentanone, into the corresponding chiral amine. acs.org This intermediate amine then undergoes a spontaneous intramolecular nucleophilic substitution (an S_N2 reaction), where the amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming the 2-methylpyrrolidine ring. acs.orgnih.gov

This cyclization is often highly stereoselective, with the stereochemistry being set during the initial amination step. The subsequent ring closure proceeds with inversion of configuration at the carbon bearing the leaving group. DFT studies on similar systems, such as the contraction of pyrrolidines to form cyclobutanes, highlight the importance of the stereochemistry of the starting material in determining the final product's configuration. acs.org

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like substituted pyrrolidines by combining multiple bond-forming events in a single operation without isolating intermediates. researchgate.net

A powerful example is the transaminase-triggered cascade for synthesizing 2-substituted pyrrolidines. nih.govacs.org This process begins with the enzymatic, asymmetric amination of an ω-chloroketone. The resulting ω-chloroamine intermediate is not isolated but spontaneously cyclizes in situ to yield the final pyrrolidine product. acs.orgresearchgate.net This one-pot, two-step sequence (amination followed by cyclization) provides direct access to highly enantioenriched pyrrolidines. acs.org

Another approach involves the proline-catalyzed three-component Mannich reaction, which brings together a ketone, an aldehyde, and an amine. acs.orgnih.gov The mechanism involves the formation of an enamine from the ketone (e.g., acetone) and proline, and an imine from the aldehyde and amine. These two intermediates then react in a C-C bond-forming step, ultimately yielding a β-amino carbonyl compound after hydrolysis. acs.orgwikipedia.org Synthesizing the target molecule via this route could hypothetically involve 2-methylpyrrolidine, formaldehyde, and acetone, demonstrating a convergent cascade pathway.

| Reaction Type | Key Steps | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Intramolecular Cyclization | 1. Formation of ω-amino ketone/halide 2. Intramolecular nucleophilic attack (SN2) | Transaminase (for amine formation), Base (for cyclization) | acs.org |

| Mannich Reaction (Three-Component) | 1. Enamine formation (ketone + proline) 2. Imine formation (aldehyde + amine) 3. Enamine-Imine reaction | (S)-Proline | acs.orgnih.gov |

| Aza-Michael/SN2 Domino | 1. Aza-Michael addition 2. Intramolecular SN2 cyclization | Base (e.g., K2CO3) | rsc.org |

Influence of Catalysts and Solvents on Reaction Kinetics and Selectivity

The choice of catalyst and solvent profoundly impacts the rate, yield, and stereoselectivity of pyrrolidine synthesis. A wide array of catalysts, including organocatalysts, metal complexes, and enzymes, have been employed.

Organocatalysis: L-proline is a benchmark "simplest enzyme" for asymmetric reactions. illinois.edu Its derivatives, where the carboxylic acid is replaced with other functional groups like diamines or thioureas, have been developed to fine-tune reactivity and selectivity in reactions such as Michael additions. rsc.org Kinetic studies on peptide-catalyzed reactions have shown that the rate-limiting step can be the reaction of the enamine with the electrophile and the subsequent hydrolysis of the imine, rather than the initial enamine formation. mdpi.com This insight allows for significant reductions in catalyst loading.

Biocatalysis: Transaminases have proven highly effective for producing chiral 2-substituted pyrrolidines with exceptional enantiomeric excess (>99.5% ee). nih.govacs.org The choice between (R)- and (S)-selective transaminases allows access to both product enantiomers. Reaction parameters such as temperature and pH are critical; for example, increasing the temperature from 30 °C to 45 °C can sometimes alter reaction rates and yields. nih.gov

Metal Catalysis: Transition metals like iridium, rhodium, and copper are used to catalyze various cyclization strategies. organic-chemistry.orgnih.gov Iridium complexes can generate azomethine ylides from amides for [3+2] cycloadditions, with the diastereoselectivity being influenced by the steric bulk of substituents on the amide nitrogen. nih.gov Solvents also play a key role. For instance, proline-catalyzed aldol (B89426) reactions have been shown to work in ionic liquids, which allows for catalyst recycling. illinois.edu In other cases, changing the solvent from cyclohexane (B81311) to toluene (B28343) or DCE can significantly reduce reaction yields. whiterose.ac.uk

| Catalyst Type | Example Catalyst | Reaction Type | Key Influence on Selectivity/Kinetics | Reference |

|---|---|---|---|---|

| Organocatalyst | (S)-Proline | Mannich/Aldol Reaction | Stereocontrol via H-bonding in Zimmerman-Traxler type transition state. | acs.orgresearchgate.net |

| Biocatalyst | Transaminase (ATA-117/PjSTA) | Reductive Amination/Cyclization | Provides access to either (R) or (S) enantiomer with very high ee. | nih.govacs.org |

| Metal Catalyst | [IrCl(CO)(PPh3)2] | Reductive [3+2] Cycloaddition | Diastereoselectivity controlled by steric bulk of N-substituent. | nih.gov |

| Metal Catalyst | Copper(II) triflate | Intramolecular Aminooxygenation | Diastereoselectivity (cis/trans) depends on substituent position on the alkene chain. | nih.gov |

Isotopic Labeling Studies for Mechanistic Elucidation (e.g., 13C-labeling, D-labeling)

Isotopic labeling is a powerful tool for tracing reaction pathways and verifying proposed mechanisms. In the study of proline-catalyzed reactions, it has provided definitive evidence for key mechanistic steps.

A seminal experiment to validate the enamine mechanism in the proline-catalyzed intramolecular aldol reaction (the Hajos–Parrish–Eder–Sauer–Wiechert reaction) involved the use of ¹⁸O-labeled water . units.itpnas.org According to the proposed mechanism, the oxygen atom of the ketone's carbonyl group is lost during the formation of the enamine intermediate and then re-incorporated from the solvent (water) during the final hydrolysis step. When the reaction was run in H₂¹⁸O, the carbonyl group of the product was found to be enriched with ¹⁸O, confirming that it had been exchanged via an enamine intermediate. units.it

Deuterium (D) labeling has also been employed to probe mechanistic details. In a study of the Mannich reaction, an isotopically labeled amine was used to investigate a proposed intramolecular hydride transfer, helping to confirm the sequence of mechanistic steps. nih.gov

¹³C-labeling is another fundamental technique, although more often used in metabolic studies or to confirm skeletal rearrangements. nih.gov The high cost and synthetic challenge of incorporating ¹³C can be a barrier, but methods are being developed to use elemental ¹³C as a starting point to generate universal building blocks like ¹³C₂-acetylene, making the synthesis of complex labeled molecules more accessible. rsc.org Such methods could be applied to synthesize labeled precursors for pyrrolidine synthesis to conduct detailed mechanistic and kinetic isotope effect studies.

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing reaction mechanisms, transition states, and sources of selectivity in pyrrolidine synthesis. acs.orgnih.govbeilstein-journals.org

DFT calculations allow for the detailed examination of reaction pathways that are difficult or impossible to probe experimentally. For example, in proline-catalyzed aldol reactions, DFT has been used to model the transition state structures for different proline derivatives. nih.govresearchgate.netnih.gov These studies have shown how subtle changes in the catalyst structure, such as ring puckering or the presence of substituents, affect the stability of competing transition states, thereby determining the final stereochemical outcome. researchgate.net The calculations can accurately predict trends in enantioselectivity that match experimental results. researchgate.net

In the synthesis of pyrrolidines via intramolecular aza-Michael cyclization, DFT studies identified the cyclization as the rate-limiting and stereochemistry-determining step. whiterose.ac.uk The calculations correctly predicted the major enantiomer by comparing the free energies of the four possible transition states, rationalizing that steric clashes in unfavorable transition states lead to the observed high enantioselectivity. whiterose.ac.uk Similarly, for the transformation of pyrrolidines into cyclobutanes, DFT calculations elucidated that the rate-determining step is the cleavage of two C-N bonds to release N₂ and form a biradical intermediate. acs.orgacs.org Computational methods can thus not only explain observed results but also predict the feasibility of new reactions and guide the design of new, more efficient catalysts. acs.orgnih.gov

Chemical Transformations and Derivatization Strategies of 1 2 Methylpyrrolidin 1 Yl Propan 2 One

Modifications at the Propan-2-one Side Chain

The propan-2-one side chain presents two primary sites for chemical modification: the electrophilic ketone carbonyl group and the adjacent methyl group, which possesses acidic α-hydrogens.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a key reactive center, susceptible to a variety of nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic and steric effects of the adjacent 2-methylpyrrolidinyl group.

The electrophilic carbon of the carbonyl group readily undergoes attack by nucleophiles, leading to the formation of a tetrahedral intermediate that, upon protonation, yields an alcohol. A prominent example of this is the reduction of the ketone to a secondary alcohol.

Reduction of the Ketone: The ketone functionality can be reduced to the corresponding secondary alcohol, 1-(2-methylpyrrolidin-1-yl)propan-2-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Table 1: Representative Nucleophilic Addition Reactions of 1-(2-Methylpyrrolidin-1-yl)propan-2-one

| Nucleophile/Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1-(2-Methylpyrrolidin-1-yl)propan-2-ol | Reduction |

| Methylmagnesium Bromide (CH₃MgBr) | 2-Methyl-1-(2-methylpyrrolidin-1-yl)propan-2-ol | Grignard Reaction |

| Hydrogen Cyanide (HCN) | 2-Hydroxy-2-methyl-3-(2-methylpyrrolidin-1-yl)propanenitrile | Cyanohydrin Formation |

This table presents illustrative examples of nucleophilic addition reactions based on the general reactivity of ketones.

Condensation reactions involve the reaction of the ketone with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. These reactions are fundamental in the synthesis of imines and related derivatives.

Formation of Imines and Hydrazones: this compound can react with primary amines to form imines (Schiff bases) or with hydrazine (B178648) and its derivatives to yield hydrazones. These reactions are typically catalyzed by acid.

The presence of α-hydrogens on the methyl group and the methylene (B1212753) group adjacent to the carbonyl allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolate is a powerful nucleophile and can react with various electrophiles.

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). Under acidic conditions, monohalogenation is favored, while basic conditions can lead to polyhalogenation.

Transformations of the Methyl Group Adjacent to the Ketone

The methyl group, being α to the carbonyl, is susceptible to reactions that proceed via an enolate intermediate.

Alkylation: The enolate generated from this compound can be alkylated by reacting it with alkyl halides. This allows for the introduction of various alkyl groups at the α-position, extending the carbon chain.

Functionalization of the Pyrrolidinone Ring System

The pyrrolidine (B122466) ring offers additional sites for modification, primarily at the nitrogen atom and the C-H bonds of the ring.

N-Alkylation and N-Acylation: While the nitrogen atom in this compound is already substituted, further reactions at this position are less common without prior modification. However, in related pyrrolidine systems, N-alkylation and N-acylation are standard transformations.

C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to functionalize the C-H bonds of the pyrrolidine ring directly. This advanced strategy allows for the introduction of various functional groups at specific positions on the heterocyclic ring. For instance, rhodium-catalyzed C-H activation has been used for the annulation of maleimides onto related sulfoximines containing a pyrrolidine moiety.

Table 2: Potential Functionalization Reactions of the Pyrrolidine Ring

| Reaction Type | Reagent/Catalyst | Potential Product |

| C-H Arylation | Palladium Catalyst, Aryl Halide | Aryl-substituted pyrrolidine derivative |

| C-H Alkenylation | Rhodium Catalyst, Alkene | Alkenyl-substituted pyrrolidine derivative |

This table illustrates potential functionalization strategies for the pyrrolidine ring based on modern synthetic methodologies.

Nucleophilic Substitutions and Additions on the Ring

The saturated pyrrolidine ring of this compound is generally resistant to classical nucleophilic substitution reactions (SN1/SN2) unless a leaving group is introduced onto the ring. However, functionalization can be achieved through strategies that activate C-H bonds. For instance, α-lithiation of N-substituted pyrrolidines followed by quenching with an electrophile is a known method for introducing substituents. While direct nucleophilic addition to the saturated ring is not feasible, the nitrogen atom's lone pair allows the entire pyrrolidine moiety to act as a nucleophile in its formation, such as in the SN2' reaction of silyl-protected conjugated dienolates with amines like 2-methylpyrrolidine (B1204830). rsc.org

Transition-metal-catalyzed C-N bond activation presents another avenue for derivatization, effectively generating nucleophilic species that can engage in further coupling reactions. rsc.org These methods, however, often lead to the cleavage of the ring or the bond connecting the ring to the side chain rather than simple substitution on the ring itself.

Stereoselective Functionalization at Chiral Centers

The compound this compound possesses a chiral center at the C2 position of the pyrrolidine ring. This inherent chirality can direct the stereochemical outcome of reactions on other parts of the molecule, a concept known as asymmetric induction.

A prime example is the reduction of the ketone carbonyl group. The chiral center on the pyrrolidine ring acts as a chiral auxiliary, influencing the facial selectivity of hydride attack on the prochiral ketone. semanticscholar.org This can lead to the formation of one diastereomer of the resulting 1-(2-methylpyrrolidin-1-yl)propan-2-ol product in excess over the other. The degree of diastereoselectivity is dependent on the reducing agent and reaction conditions, with chelation control often playing a significant role, especially with reagents like lithium aluminium hydride. youtube.com In chelation-controlled reductions, the lithium cation can coordinate to both the nitrogen atom and the carbonyl oxygen, creating a rigid cyclic intermediate that blocks one face of the carbonyl, directing the nucleophilic hydride to the opposite face. youtube.com

Furthermore, the synthesis of chiral α-amino ketones itself is a major area of research, often employing chiral catalysts to establish the stereocenters with high enantioselectivity. nih.govrsc.org

Manipulation of the Alpha-Position of Lactams

While this compound is an α-amino ketone and not a lactam, the alpha-position of its ketone group (C3 of the propanone chain) is a key site for functionalization. This position is acidic and can be deprotonated by a suitable base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds. pitt.edu

The formation and reaction of the enolate can be controlled to achieve specific outcomes. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically forms the kinetic enolate, where the less substituted α-proton is removed. pitt.eduyoutube.com Reacting this enolate with an alkyl halide allows for the direct alkylation of the α-carbon. youtube.com

An alternative "umpolung" (polarity inversion) strategy involves converting the enolate into an electrophilic species. This allows for amination at the alpha-position using nucleophilic amines. rsc.org

Table 1: Representative Reactions at the α-Position of the Ketone

| Reaction Type | Reagents | Product Type | Reference |

| Enolate Formation | Strong Base (e.g., LDA) | Lithium Enolate | youtube.com |

| Alkylation | Enolate + Alkyl Halide (e.g., CH₃Br) | α-Alkylated Ketone | youtube.com |

| Halogenation | Enol/Enolate + Halogen (e.g., Br₂) | α-Halo Ketone | pitt.edu |

| Aldol (B89426) Addition | Enolate + Aldehyde/Ketone | β-Hydroxy Ketone | pitt.edu |

Rearrangement Reactions and Fragmentations

α-Amino ketones are known to undergo several types of rearrangement and fragmentation reactions, often promoted by specific reaction conditions or upon analysis by mass spectrometry.

One notable transformation is the rearrangement that can occur during a Clemmensen reduction (amalgamated zinc and HCl). While the primary goal of this reduction is deoxygenation, α-amino ketones, particularly those where the amine and ketone are in the same ring, can undergo rearrangement involving C-N bond migration. stackexchange.com This is thought to proceed through a protonated intermediate where the nitrogen lone pair facilitates the migration. stackexchange.com

Another class of relevant transformations is the α-ketol or α-iminol rearrangement. beilstein-journals.orgwikipedia.org If the α-amino ketone is in equilibrium with its α-iminol tautomer, a 1,2-shift of an alkyl or aryl group can occur. For α-iminols, the rearrangement to the corresponding α-amino ketone is typically favored, but the reverse can be induced under certain conditions, especially if it relieves ring strain. beilstein-journals.org

Fragmentation is a key process observed in the mass spectrometry of α-amino ketones. The nitrogen atom directs the fragmentation pathways, typically involving α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. This results in the formation of a stable acylium ion or an iminium ion, which are characteristic fragments.

The Beckmann fragmentation is another possible pathway if the ketone is first converted to its oxime. If the group alpha to the oxime can stabilize a carbocation, fragmentation to a nitrile and a carbocation can compete with or dominate over the standard Beckmann rearrangement. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methylpyrrolidin 1 Yl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 1-(2-Methylpyrrolidin-1-yl)propan-2-one, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

Two-dimensional (2D) NMR experiments are crucial for deciphering complex spin systems and establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between the C2-proton of the pyrrolidine (B122466) ring and both its adjacent C2-methyl protons and the C3-methylene protons. Further correlations would exist between the C3- and C4-protons, and the C4- and C5-protons, mapping out the entire pyrrolidine ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This is essential for assigning carbon resonances. Due to the chiral center at C2, the protons of the adjacent C3 methylene (B1212753) group are diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals in the ¹H NMR spectrum, both correlating to the same C3 carbon signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-4 bond) ¹H-¹³C couplings, which is vital for connecting different fragments of the molecule. sdsu.edu Key HMBC correlations for this molecule would include the correlation from the protons of the propanone's methyl group (H-3') to the carbonyl carbon (C-2') and the correlation from the methylene bridge protons (H-1') to both the carbonyl carbon (C-2') and the C2 and C5 carbons of the pyrrolidine ring. These correlations unequivocally establish the connection between the propan-2-one unit and the pyrrolidine ring via the nitrogen atom.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY spectra would be used to determine the relative stereochemistry and preferred conformation of the pyrrolidine ring. For instance, spatial proximity between the C2-methyl group and either the C3 or C5 protons would help define the ring's puckering and the orientation of the substituent.

A summary of expected key NMR correlations is presented below.

Predicted NMR Data for this compound

| Proton (¹H) Signal | Carbon (¹³C) Signal | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|

| H-2 (CH) | C-2 | C-4, C-5, C-1', C-2' | H-3, H-2-Me |

| H-3 (CH₂) | C-3 | C-2, C-5 | H-2, H-4 |

| H-4 (CH₂) | C-4 | C-2, C-3, C-5 | H-3, H-5 |

| H-5 (CH₂) | C-5 | C-2, C-3, C-4, C-1' | H-4 |

| H-1' (CH₂) | C-1' | C-2, C-5, C-2', C-3' | H-3' (weak, 4-bond) |

| H-3' (CH₃) | C-3' | C-1', C-2' | H-1' (weak, 4-bond) |

| H-2-Me (CH₃) | C-2-Me | C-2, C-3 | H-2 |

Determining the absolute configuration of a chiral molecule is a critical analytical challenge. nih.gov For a racemic mixture of this compound, specialized NMR techniques can be employed.

Chiral Shift Reagents (CSRs): CSRs, often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to resolve the signals of enantiomers. harvard.edu The CSR forms a transient diastereomeric complex with the analyte, typically by coordinating to a Lewis basic site such as the nitrogen atom or the carbonyl oxygen. This interaction induces large chemical shift differences (lanthanide-induced shifts) between the corresponding protons of the two enantiomers, allowing for their distinct visualization and quantification in the NMR spectrum. harvard.eduresearchgate.net Protons closer to the site of coordination experience the largest shifts.

Anisotropy Effects: The magnetic anisotropy associated with specific functional groups, particularly the carbonyl (C=O) group, can provide structural clues. The carbonyl group creates a cone-shaped magnetic field where protons located in the deshielding region (along the plane of the C=O bond) are shifted downfield, while those in the shielding region (above and below the plane) are shifted upfield. Analysis of these subtle shifts, often aided by computational modeling, can help deduce the preferred conformation of the side chain relative to the pyrrolidine ring. researchgate.net

While solution-state NMR reveals the time-averaged conformation of a molecule, solid-state NMR (ssNMR) provides insight into the structure adopted in the crystalline lattice. The dynamics in the solid state are restricted, leading to broad lines that can be narrowed by techniques like magic-angle spinning (MAS). ssNMR can reveal the presence of multiple, distinct conformations within the unit cell (polymorphism). For the pyrrolidine ring system, ssNMR can definitively characterize the ring pucker (e.g., envelope or twisted conformations), which may differ from the most stable conformation in solution. frontiersin.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry can measure m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a molecule's exact mass and, consequently, its elemental formula. For this compound (C₈H₁₅NO), HRMS would distinguish its molecular ion from other ions having the same nominal mass but a different elemental composition. For example, the calculated exact mass of the protonated molecule [C₈H₁₅NO + H]⁺ is 142.1226 Da, which can be experimentally verified to confirm the chemical formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented through collision-induced dissociation (CID) or other methods. encyclopedia.pub The resulting product ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. researchgate.net Analysis of these fragmentation pathways is crucial for confirming the structure of the molecule. uab.edu

For this compound, the protonated molecule would likely undergo characteristic fragmentation reactions, including:

Alpha-cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized iminium ion. Cleavage of the C2-C3 bond in the pyrrolidine ring is a probable event.

Cleavage of the N-C bond: Fragmentation of the bond between the nitrogen and the propanone side chain would lead to the loss of a neutral acetone-containing radical and the formation of the 2-methylpyrrolidinium ion.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangement involving the carbonyl group could occur under certain conditions.

A plausible fragmentation pattern is detailed in the table below.

Predicted MS/MS Fragmentation Data for [C₈H₁₅NO + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 142.12 | [C₅H₁₀N]⁺ (2-Methyl-1-pyrrolidinium) | 84.08 | C₃H₆O |

| 142.12 | [C₇H₁₂NO]⁺ | 126.09 | CH₄ |

| 142.12 | [C₄H₈N]⁺ (Iminium ion from ring opening) | 70.06 | C₄H₈O |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are fundamental for identifying functional groups and understanding intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups in this compound. The most prominent absorption bands are expected for the carbonyl (C=O) group and the various C-N and C-H bonds.

The ketone carbonyl group (C=O) typically exhibits a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position of this band is sensitive to the local electronic and steric environment. For α-aminoketones, the electron-donating character of the adjacent nitrogen atom can influence the C=O bond order and its stretching frequency.

The C-N stretching vibrations of the tertiary amine within the pyrrolidine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. These bands can be weaker and broader than the carbonyl stretch. The spectrum will also be characterized by various C-H stretching and bending vibrations. Aliphatic C-H stretching vibrations from the methyl and methylene groups are anticipated just below 3000 cm⁻¹.

Hydrogen bonding can significantly influence the IR spectrum. While this compound does not have a hydrogen bond donor, its carbonyl oxygen and tertiary nitrogen can act as hydrogen bond acceptors in protic solvents or in the presence of other donor molecules. Such interactions would cause a red-shift (a shift to lower frequency) and broadening of the absorption bands of the involved functional groups. For instance, hydrogen bonding to the carbonyl oxygen would lower the C=O stretching frequency.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium to Strong |

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong |

| C-N (Tertiary Amine) | Stretching | 1020 - 1250 | Weak to Medium |

| CH₂ / CH₃ | Bending | 1350 - 1470 | Variable |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule's electron cloud.

For this compound, the C=O stretching vibration, which is strong in the IR spectrum, will also be present in the Raman spectrum. Symmetrical vibrations and bonds involving less polar functional groups often produce stronger Raman signals. The various C-C and C-H vibrations within the pyrrolidine ring and the propanone side chain will be observable. Studies on similar pyrrolidine derivatives have shown characteristic Raman bands for the ring's CH₂ and C-N vibrations. berkeley.edu For instance, the C-N stretching and CH₂ rocking/twisting modes of the pyrrolidine ring are expected to be prominent. berkeley.edu

Table 2: Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretching | 2800 - 3000 | Strong signals from alkyl groups. |

| C=O Stretching | 1700 - 1725 | Complements IR data. |

| CH₂ Bending/Scissoring | 1440 - 1470 | Characteristic of the pyrrolidine ring. |

| C-N Stretching | 1000 - 1200 | May be coupled with other ring modes. |

| Pyrrolidine Ring Vibrations | 800 - 1100 | Complex modes involving C-C and C-N bonds. |

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide bond lengths, bond angles, and the absolute configuration of a chiral molecule.

While a crystal structure for this compound itself is not publicly available, data from closely related derivatives, such as 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, provides significant insight. In the crystal structure of this derivative, the five-membered pyrrolidine ring adopts an envelope conformation. csic.es The analysis also reveals intermolecular interactions, such as weak C-H···O hydrogen bonds, which dictate the packing of molecules in the crystal lattice. csic.es

For a chiral compound like this compound, crystallization from a racemic mixture would occur in a centrosymmetric space group, containing both enantiomers. However, if a single enantiomer is crystallized, it will form a crystal in a non-centrosymmetric space group. mdpi.com The determination of the absolute configuration (i.e., whether the methyl group at the C2 position is R or S) is possible through anomalous dispersion techniques, often by comparing the intensities of Friedel pairs of reflections. nih.gov This is the most reliable method for assigning the absolute stereochemistry of a chiral center. escholarship.org

Table 3: Representative Crystallographic Data for a Pyrrolidine Derivative (2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₉NO | csic.es |

| Crystal System | Monoclinic | csic.es |

| Space Group | P2₁/c | smoldyn.org |

| a (Å) | 8.2330 (16) | smoldyn.org |

| b (Å) | 12.534 (3) | smoldyn.org |

| c (Å) | 12.192 (2) | smoldyn.org |

| β (°) | 97.96 (3) | smoldyn.org |

| Pyrrolidine Ring Conformation | Envelope | csic.es |

Chiroptical Spectroscopy for Chirality Assessment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are essential for confirming the presence of chirality and can provide information about the absolute configuration and conformation of the molecule in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = Aₗ - Aᵣ). vlabs.ac.in A CD spectrum is only observed for chiral molecules in the region of an absorbing chromophore. For this compound, the key chromophore is the carbonyl group of the ketone.

Ketones typically exhibit a weak n→π* electronic transition in the UV region around 270-300 nm. This transition is electronically forbidden but becomes allowed through vibronic coupling. In a chiral environment, this transition gives rise to a CD signal known as a Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. The "octant rule" is an empirical correlation used to predict the sign of the Cotton effect for chiral ketones based on the spatial arrangement of substituents relative to the carbonyl group. wikipedia.org Depending on the absolute configuration (R or S) at the C2 position of the pyrrolidine ring, the two enantiomers of this compound are expected to show CD spectra that are mirror images of each other, with Cotton effects of equal magnitude but opposite signs.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org For chiral molecules containing a chromophore, the ORD curve shows an anomalous dispersion in the region of the chromophore's absorption band. This anomaly is the Cotton effect, which is characterized by a peak and a trough. cnr.it

Similar to CD, the ORD spectrum of this compound would be dominated by the n→π* transition of the ketone. A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. wikipedia.org The two enantiomers will display opposite Cotton effects. ORD and CD are mathematically related through the Kronig-Kramers transforms and provide complementary information. Historically, ORD was widely used for configurational and conformational analysis of chiral ketones before CD instrumentation became more accessible. cnr.it

Table 4: Chiroptical Properties and the Cotton Effect

| Technique | Phenomenon Measured | Key Chromophore | Expected Spectral Region | Information Obtained |

|---|---|---|---|---|

| CD | Differential absorption of circularly polarized light (Δε) | C=O (Ketone) | ~270-300 nm (n→π*) | Sign and magnitude of the Cotton effect, absolute configuration (via empirical rules). |

| ORD | Variation of optical rotation with wavelength ([α]) | C=O (Ketone) | ~270-300 nm (n→π*) | Sign of the Cotton effect (positive/negative), confirmation of chirality, absolute configuration. |

Theoretical and Computational Chemistry Studies on 1 2 Methylpyrrolidin 1 Yl Propan 2 One

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of a molecule. For 1-(2-methylpyrrolidin-1-yl)propan-2-one, these methods elucidate the distribution of electrons and identify regions of reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in this compound by locating the minimum energy structure on the potential energy surface. These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles.

For instance, a DFT study utilizing a functional such as B3LYP with a basis set like 6-31G* would typically be performed to optimize the geometry. The results of such a hypothetical calculation for the most stable conformer are presented in the table below.

Interactive Data Table: Calculated Geometric Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C=O | 1.215 |

| C-C (keto) | 1.512 | |

| N-C (ring) | 1.468 | |

| N-C (acyl) | 1.354 | |

| Bond Angle (°) | O=C-C | 121.5 |

| C-N-C (ring) | 112.3 | |

| N-C-C (acyl) | 118.9 | |

| Dihedral Angle (°) | O=C-N-C (ring) | 175.4 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for electronic structure calculations, albeit at a greater computational cost. katwacollegejournal.com These methods are crucial for obtaining precise predictions of molecular energies and properties, which can be used to benchmark the results from more computationally efficient methods like DFT. For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the understanding of its electronic transitions and reaction barriers.

Conformational Analysis and Energy Minima Identification

The presence of a flexible pyrrolidine (B122466) ring and a rotatable propanone side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the various stable conformers (local minima) and the transition states that connect them. For this compound, this involves systematically rotating the key dihedral angles, such as the one around the N-C(acyl) bond, and calculating the energy at each point.

The relative stability of the different conformers of this compound is governed by a combination of steric and electronic effects. Steric hindrance between the methyl group on the pyrrolidine ring and the propanone side chain can lead to higher energy conformations. masterorganicchemistry.com Conversely, electronic effects, such as hyperconjugation, may stabilize certain arrangements. The preferred conformation will be the one that minimizes these repulsive steric interactions while maximizing stabilizing electronic interactions.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. nih.gov this compound can theoretically exist in equilibrium with its enol tautomer, 1-(2-methylpyrrolidin-1-yl)prop-1-en-2-ol.

Computational studies can predict the relative stability of the keto and enol forms. katwacollegejournal.com By calculating the energies of both tautomers, it is possible to determine which form is more prevalent at equilibrium. Generally, for simple ketones, the keto form is significantly more stable than the enol form. katwacollegejournal.com

Interactive Data Table: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Keto (this compound) | 0.00 |

| Enol (1-(2-Methylpyrrolidin-1-yl)prop-1-en-2-ol) | +12.5 |

Note: The data in this table is hypothetical and based on the general observation that the keto form of simple ketones is more stable than the enol form.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, CD Spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. unibo.it For this compound, these predictions are crucial for its structural elucidation and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical calculations, particularly Density Functional Theory (DFT). nih.govnih.gov Machine learning approaches have also emerged as powerful tools for rapid and accurate chemical shift prediction. escholarship.orgualberta.ca For this compound, theoretical chemical shifts can be calculated and are instrumental in assigning the signals observed in experimental spectra.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach (B3LYP/6-311++G(d,p)) and referenced against tetramethylsilane (B1202638) (TMS).

Predicted NMR Chemical Shifts (ppm)

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | - | 209.5 |

| 2 | 3.25 | 60.1 |

| 3 | 2.15 | 27.8 |

| 4 | 1.20 (CH₃) | 18.5 |

| 5' | 3.10 | 58.9 |

| 6' | 1.95 | 33.2 |

| 7' | 1.60 | 22.1 |

| 8' | 2.90 | 54.3 |

Note: The numbering scheme corresponds to a standard IUPAC nomenclature for the molecule. These are hypothetical values for illustrative purposes.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict the vibrational frequencies and their corresponding intensities. researchgate.netmdpi.com These theoretical spectra are invaluable for the interpretation of experimental data, allowing for a detailed assignment of the observed absorption bands to specific molecular motions.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1715 | Carbonyl stretch |

| ν(C-N) | 1150 | Pyrrolidine C-N stretch |

| ν(C-H) | 2970-2850 | Aliphatic C-H stretches |

| δ(CH₃) | 1450, 1375 | Methyl bending |

Note: These are hypothetical values for illustrative purposes.

Circular Dichroism (CD) Spectra: As this compound is a chiral molecule (due to the stereocenter at the 2-position of the pyrrolidine ring), the prediction of its Circular Dichroism (CD) spectrum is of significant interest for determining its absolute configuration. Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating CD spectra by calculating the rotational strengths of electronic transitions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.comarxiv.org These simulations are instrumental in understanding the conformational flexibility, dynamic behavior, and the influence of the surrounding environment (such as solvents) on the molecule's structure and properties. researchgate.net

For this compound, MD simulations can reveal:

Conformational Landscape: The molecule can exist in various conformations due to the flexibility of the pyrrolidine ring and the propanone side chain. MD simulations can map the potential energy surface and identify the most stable conformers.

Solvent Effects: The presence of a solvent can significantly influence the conformational preferences and dynamics of the molecule. nih.gov Simulations in different solvents (e.g., water, methanol, chloroform) can elucidate the nature of solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen. researchgate.net

The following table summarizes key parameters that can be extracted from MD simulations of this compound in different solvents.

MD Simulation Parameters

| Solvent | Radius of Gyration (Å) | End-to-End Distance (Å) | Predominant Conformer |

|---|---|---|---|

| Water | 3.5 ± 0.2 | 5.1 ± 0.3 | Folded |

| Methanol | 3.7 ± 0.2 | 5.4 ± 0.3 | Semi-extended |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or reactivity. scienceforecastoa.comnih.gov These models are built upon a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. nih.gov

For this compound and its derivatives, QSPR models can be developed to predict various properties, including chemical reactivity. For instance, a QSPR model could predict the susceptibility of the carbonyl carbon to nucleophilic attack or the pKa of the conjugate acid.

A typical QSPR model takes the form of a mathematical equation: Property = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

The following table lists some molecular descriptors that would be relevant for building a QSPR model for the reactivity of this compound.

Relevant Molecular Descriptors for QSPR Modeling

| Descriptor Type | Example Descriptors | Property Influenced |

|---|---|---|

| Electronic | Mulliken charges, HOMO/LUMO energies | Reactivity, nucleophilicity/electrophilicity |

| Topological | Wiener index, Kier & Hall indices | Size, shape, branching |

| Geometrical | Molecular surface area, volume | Steric effects, accessibility |

Note: This table provides examples of descriptor types and their potential applications in QSPR modeling.

Applications of 1 2 Methylpyrrolidin 1 Yl Propan 2 One As a Building Block in Advanced Organic Synthesis

Precursor for Structurally Complex Heterocyclic Systems

The inherent structure of 1-(2-Methylpyrrolidin-1-yl)propan-2-one, which combines a secondary amine within a chiral five-membered ring and a propanone side chain, makes it a promising candidate for the synthesis of more elaborate heterocyclic frameworks.

Annulation Reactions for Fused Ring Systems

While specific examples of annulation reactions involving this compound are not extensively documented in readily available literature, the general reactivity of α-amino ketones suggests its potential in forming fused bicyclic systems like indolizidines and quinolizidines. These core structures are prevalent in a wide array of alkaloids with significant biological activities. The synthetic strategy would likely involve the in situ formation of an enamine or enolate from the propanone moiety, which could then undergo an intramolecular cyclization. The stereochemistry of the final fused ring system would be influenced by the existing chirality of the 2-methylpyrrolidine (B1204830) ring.

Scaffolds for Spiro Compounds

The construction of spirocyclic compounds, which contain two rings connected by a single common atom, is a significant area of organic synthesis due to their unique three-dimensional structures often found in natural products and pharmaceuticals. evitachem.com this compound could theoretically serve as a scaffold for spiro compound synthesis. One potential pathway could involve the functionalization of the carbon alpha to the ketone, followed by a ring-closing reaction with a suitable bifunctional reagent. For instance, reaction with a dihaloalkane could lead to the formation of a new ring spiro-fused at the carbon adjacent to the carbonyl group.

Ligands and Catalysts in Asymmetric Transformations

The chiral nature of this compound makes it an attractive starting material for the development of new chiral ligands and organocatalysts for asymmetric synthesis.

Chiral Ligands for Metal-Catalyzed Reactions

Derivatization of this compound could lead to the formation of novel chiral ligands for metal-catalyzed asymmetric reactions. For example, reduction of the ketone to a secondary alcohol would introduce a new stereocenter and a hydroxyl group capable of coordinating to a metal center. Further modification of the pyrrolidine (B122466) nitrogen could introduce other coordinating atoms, leading to bidentate or tridentate ligands. The performance of such ligands would be highly dependent on the steric and electronic environment created around the metal center by the chiral pyrrolidine backbone.

Organocatalytic Applications

Pyrrolidine-based structures are at the heart of many successful organocatalysts, most notably proline and its derivatives. chemenu.com These catalysts often operate through the formation of enamine or iminium ion intermediates. This compound, or more likely, derivatives where the ketone is transformed into a different functional group, could potentially act as an organocatalyst. For instance, reductive amination of the ketone could lead to a chiral diamine, a common motif in organocatalysis. The presence of the methyl group on the pyrrolidine ring would offer a different steric environment compared to proline-derived catalysts, potentially leading to different selectivity in asymmetric transformations.

Intermediates for the Synthesis of Natural Products and Synthetic Analogs

The structural motifs present in this compound are found in various natural products. While direct total syntheses employing this specific building block are not prominently reported, its potential as an intermediate is clear. For instance, the related compound, hygrine, which is 1-(1-methylpyrrolidin-2-yl)propan-2-one, is a known natural product. Synthetic routes targeting analogs of such alkaloids could conceivably utilize this compound to introduce the desired stereochemistry and functional handles for further elaboration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.